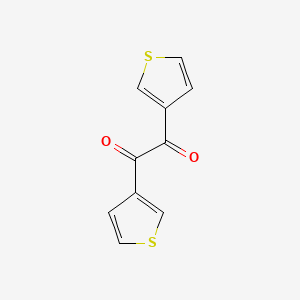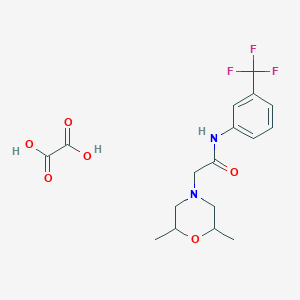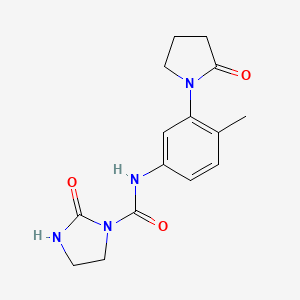
1,2-二(3-噻吩基)-1,2-乙二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di(thiophen-3-yl)ethane-1,2-dione is an organic compound with the molecular formula C10H6O2S2 It is characterized by the presence of two thiophene rings attached to an ethane-1,2-dione core
科学研究应用
1,2-Di(thiophen-3-yl)ethane-1,2-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Coordination Chemistry: The diketone can act as a ligand in the formation of metal-organic complexes.
Photovoltaics: It is investigated for use in organic photovoltaic cells due to its ability to absorb light and generate charge carriers.
作用机制
Target of Action
It’s known that this compound is a thienyl analog of benzil and its crystal structure has been studied
Mode of Action
It’s known that similar compounds, such as diarylethenes, undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions . These reactions involve light-induced reversible transformations between two isomers with different absorption spectra .
Biochemical Pathways
It’s known that similar compounds can undergo reactions with butyllithium and then with iodomethane, resulting in the formation of corresponding methylthienyl derivatives .
Result of Action
Similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase . These reactions result in changes in the electronic structure and can be applied to optical memory media and photoswitching devices .
Action Environment
It’s known that similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase , suggesting that the physical state of the compound can influence its action.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with an appropriate oxidizing agent to form the desired diketone. The reaction typically requires a solvent such as acetonitrile and a catalyst like trifluoroacetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,2-Di(thiophen-3-yl)ethane-1,2-dione are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
1,2-Di(thiophen-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Functionalized thiophene derivatives.
相似化合物的比较
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Similar structure but with thiophene rings attached at different positions.
2,2’-Bithiophene: A simpler structure with two thiophene rings directly connected.
Thiophene-2,5-dicarboxaldehyde: Contains thiophene rings with aldehyde functional groups.
The uniqueness of 1,2-Di(thiophen-3-yl)ethane-1,2-dione lies in its specific electronic properties and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1,2-di(thiophen-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXLGSQHPIURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2516522.png)

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)



![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)
![4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2516539.png)

